molecular formula C11H10N2O3 B3021249 Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 178488-38-5

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3021249
CAS No.: 178488-38-5
M. Wt: 218.21 g/mol
InChI Key: ZKUWBZQURLPJEQ-UHFFFAOYSA-N
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Description

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound is characterized by its imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with DNA and RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)13-6-4-3-5-9(13)12-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUWBZQURLPJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229954
Record name Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178488-38-5
Record name Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178488-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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CCOC(=O)c1nc2ccccn2c1CO
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Synthesis routes and methods II

Procedure details

A solution of 1.2 g (5.45 mmol) of ethyl 3-(hydroxymethyl)-imidazolo[1,2-a]pyridine-2-carboxylate in 50 mL dichloromethane is treated with 1.75 g (15.0 mmol) of N-methylmorpholine N-oxide, 2.5 g powdered 4A molecular sieves and 180 mg (0.5 mmol) tetrapropylammonium perruthenate. The mixture is stirred at room temperature for 2 hr and applied directly to a column of silica. The column is eluted with 10% methanol in dichloromethane to afford 1.09 g (92%) ethyl 3-formyl-imidazolo[1,2-a]pyridine-2-carboxylate.
Name
ethyl 3-(hydroxymethyl)-imidazolo[1,2-a]pyridine-2-carboxylate
Quantity
1.2 g
Type
reactant
Reaction Step One
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1.75 g
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reactant
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50 mL
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solvent
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Name
4A
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180 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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